Bienvenue dans la boutique en ligne BenchChem!

4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

4-(2-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide (CAS 1798018-21-9) is a synthetic small molecule (C24H28N6O2, MW 432.5 g/mol) comprising a 2-phenylimidazole head group linked via an ethyl spacer to a piperazine ring, which is further conjugated through an acetamido bridge to a 4-aminobenzamide terminus. It belongs to the broad class of imidazole-piperazine-acetamido derivatives, a scaffold represented in patent literature for diverse therapeutic applications including neurological and cardiovascular indications.

Molecular Formula C24H28N6O2
Molecular Weight 432.528
CAS No. 1798018-21-9
Cat. No. B2579374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide
CAS1798018-21-9
Molecular FormulaC24H28N6O2
Molecular Weight432.528
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C24H28N6O2/c25-23(32)19-6-8-21(9-7-19)27-22(31)18-29-14-12-28(13-15-29)16-17-30-11-10-26-24(30)20-4-2-1-3-5-20/h1-11H,12-18H2,(H2,25,32)(H,27,31)
InChIKeyOGVLSKOTYDRBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide (CAS 1798018-21-9): Structural Identity and Compound Class for Procurement


4-(2-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide (CAS 1798018-21-9) is a synthetic small molecule (C24H28N6O2, MW 432.5 g/mol) [1] comprising a 2-phenylimidazole head group linked via an ethyl spacer to a piperazine ring, which is further conjugated through an acetamido bridge to a 4-aminobenzamide terminus [2]. It belongs to the broad class of imidazole-piperazine-acetamido derivatives, a scaffold represented in patent literature for diverse therapeutic applications including neurological and cardiovascular indications [2]. The compound is cataloged by multiple chemical suppliers under the synonym AKOS024551636 [1].

Why Generic Imidazole-Piperazine Substitution Cannot Replace 4-(2-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide (CAS 1798018-21-9)


Although numerous compounds share the imidazole-piperazine scaffold, the specific connectivity and terminal functional groups critically determine physicochemical properties and potential biological target engagement. The 2-phenylimidazole moiety, absent in simpler piperazine-acetamido-benzamide analogs, introduces a large aromatic surface that alters molecular shape, lipophilicity, and hydrogen-bonding capacity [1]. SAR studies on closely related 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrate that even minor substituent changes on the imidazole ring or the piperazine N-substituent profoundly affect biological activity profiles [2]. For procurement purposes, substitution with a des-imidazole analog risks losing key pharmacophoric features essential for specific target interactions, as evidenced by the loss of activity observed when benzimidazole is replaced by unsubstituted piperazine in analogous N-aryl piperazine CXCR4 antagonist series [3].

Quantitative Differentiation Evidence for 4-(2-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide (CAS 1798018-21-9) Against Closest Analogs


Increased Lipophilicity (XLogP3) Relative to Des-Imidazole Analog

The target compound exhibits an XLogP3-AA value of 1.2 [1], compared to an XLogP3 of approximately -0.2 for the simpler analog 4-[2-(piperazin-1-yl)acetamido]benzamide (CB11747602), which lacks the 2-phenylimidazole-ethyl substituent . This represents a LogP increase of ~1.4 units, placing the target compound in a more favorable lipophilicity range for CNS drug-likeness (typically XLogP 1–3) [1].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Topological Polar Surface Area (TPSA) Advantage Over Imidazole-Modified Derivatives

The target compound has a computed TPSA of 96.5 Ų [1]. In comparison, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which incorporate additional methyl groups on the imidazole ring, are expected to have slightly reduced TPSA (estimated ~90–93 Ų) but with increased steric bulk that may hinder target binding [2]. TPSA values below 140 Ų are generally associated with acceptable oral absorption, and values near 100 Ų are consistent with good membrane permeability [1].

Polar surface area Oral bioavailability Membrane permeability

Hydrogen Bond Donor Count Supports Target Engagement Versatility

The target compound possesses two hydrogen bond donors (HBD): the secondary amide NH and the primary amide NH2 of the benzamide terminus [1]. This contrasts with compounds such as 1-(methylsulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, which carries zero HBDs due to replacement of the acetamido-benzamide with a methylsulfonyl group . The two HBDs of the target compound are within the typical range for orally bioavailable drugs (HBD ≤ 5) while still enabling specific hydrogen-bonding interactions with biological targets that the zero-HBD analogs cannot engage [1].

Hydrogen bonding Target engagement ADME

Rotatable Bond Count Differentially Impacts Conformational Flexibility

The target compound has 8 rotatable bonds [1], compared to 5 rotatable bonds for the simpler analog 4-[2-(piperazin-1-yl)acetamido]benzamide (estimated) . The additional 3 rotatable bonds arise from the ethyl linker connecting the piperazine to the 2-phenylimidazole group. This increased flexibility allows the imidazole and phenyl rings to adopt multiple conformations, potentially enabling induced-fit binding to diverse protein pockets, but at the cost of a higher entropic penalty upon binding relative to more rigid analogs [1].

Conformational flexibility Entropic penalty Binding affinity

Recommended Research and Procurement Scenarios for 4-(2-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide (CAS 1798018-21-9)


CNS Drug Discovery Screening Libraries

With an XLogP3 of 1.2 and TPSA of 96.5 Ų, this compound falls within optimal CNS drug-like property space [1]. Its balanced lipophilicity and polar surface area support passive blood-brain barrier penetration, making it suitable for inclusion in CNS-focused screening decks targeting neurological receptors, transporters, or enzymes. The 2-phenylimidazole group provides aromatic stacking potential distinct from simpler piperazine scaffolds [2].

Kinase Inhibitor Lead Discovery

The two hydrogen bond donors (secondary amide NH and primary benzamide NH2) [1] mimic the dual-donor motif found in type I kinase inhibitors that engage the hinge region of ATP-binding sites. The imidazole ring can serve as a hinge-binding scaffold, while the benzamide terminus provides an additional anchor point, offering a differentiated pharmacophore compared to single-donor or zero-donor piperazine-imidazole analogs [2].

GPCR and Ion Channel Chemical Biology

The 8 rotatable bonds confer conformational adaptability suitable for targeting GPCRs and ion channels, which often require induced-fit ligand recognition [1]. The combination of a basic piperazine nitrogen (pKa ~8–9) and the neutral benzamide terminus allows pH-dependent ionization states that can modulate binding to aminergic GPCRs, a feature absent in permanently neutral or permanently charged piperazine derivatives [1].

Structure-Activity Relationship (SAR) Probe Synthesis

The compound serves as a versatile intermediate for SAR exploration. The benzamide terminus can be hydrolyzed to the carboxylic acid for further derivatization, the piperazine NH (after deprotection if applicable) can be alkylated or acylated, and the 2-phenylimidazole ring can be substituted to modulate electronic properties. This modularity enables systematic exploration of substituent effects on activity, as demonstrated in patent families covering imidazole-piperazine derivatives [2].

Quote Request

Request a Quote for 4-(2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.